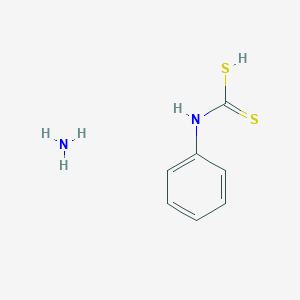

Ammonium phenyldithiocarbamate

Description

Properties

CAS No. |

1074-52-8 |

|---|---|

Molecular Formula |

C7H10N2S2 |

Molecular Weight |

186.3 g/mol |

IUPAC Name |

azanium;N-phenylcarbamodithioate |

InChI |

InChI=1S/C7H7NS2.H3N/c9-7(10)8-6-4-2-1-3-5-6;/h1-5H,(H2,8,9,10);1H3 |

InChI Key |

JSNKIZGODRFYMM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=S)[S-].[NH4+] |

Isomeric SMILES |

C1=CC=C(C=C1)N=C(S)[S-].[NH4+] |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)[S-].[NH4+] |

Other CAS No. |

1074-52-8 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Ammonium phenyldithiocarbamate is an organosulfur compound characterized by its ability to form stable complexes with transition metals. The compound's structure allows it to act as a bidentate ligand, coordinating through its sulfur and nitrogen atoms. This chelating ability underpins many of its applications.

Biological Applications

APDC and its metal complexes have been extensively studied for their biological activities:

- Antimicrobial Activity : Research indicates that metal complexes of APDC exhibit significant antibacterial and antifungal properties. For instance, studies have shown that these complexes can inhibit the growth of pathogens such as Candida albicans and Aspergillus niger .

- Antitumor Effects : Dithiocarbamate derivatives, including APDC, have been evaluated for their potential as anticancer agents. Their mechanism often involves the induction of apoptosis in cancer cells .

- Antioxidant Properties : APDC has demonstrated antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Table 1: Biological Activities of APDC Complexes

Industrial Applications

APDC is widely used in industrial applications due to its chemical properties:

- Vulcanization Accelerator : In rubber manufacturing, APDC serves as an accelerator in the vulcanization process, enhancing the strength and elasticity of rubber products .

- Froth Flotation Collector : In mineral processing, APDC is utilized as a collector in froth flotation processes to separate valuable minerals from ores .

- Analytical Chemistry : APDC is employed in solvent extraction techniques for the determination of heavy metals in environmental samples due to its strong chelating properties .

Table 2: Industrial Applications of APDC

Agricultural Applications

In agriculture, APDC is used primarily as a pesticide component:

- Pesticide Formulation : The compound has been incorporated into formulations aimed at controlling pests and diseases in crops. Its efficacy has been attributed to both direct toxicity to pests and its ability to enhance the uptake of other active ingredients .

Table 3: Agricultural Applications of APDC

Case Studies

Several studies highlight the diverse applications of APDC:

- Study on Antimicrobial Activity : A study demonstrated that metal complexes of APDC showed enhanced antimicrobial activity compared to uncomplexed ligands. The research involved testing various metal ions and assessing their effectiveness against pathogenic microorganisms .

- Environmental Remediation : Research indicated that dithiocarbamates, including APDC, could effectively extract heavy metals from contaminated water sources, showcasing their potential in environmental cleanup efforts .

Q & A

Q. Methodological Answer :

- Use stopped-flow techniques for rapid mixing in fast reactions.

- Validate kinetic models (e.g., pseudo-first-order assumptions) via global fitting analysis of time-resolved data.

- Document environmental variables (e.g., humidity, light exposure) that may influence reactivity, as emphasized in (A.14–A.16) .

Methodological Frameworks and Theoretical Alignment

How should researchers align experimental design with theoretical models in mechanistic studies?

Methodological Answer :

Link hypotheses to conceptual frameworks (e.g., HSAB theory for metal-ligand interactions) during experimental planning. Use multivariate regression to test theoretical predictions against empirical data. For example, correlate ligand basicity (pKa) with complex stability constants .

What role do factorial designs play in optimizing reaction conditions for dithiocarbamate derivatives?

Methodological Answer :

Full factorial designs (e.g., 2³ designs testing temperature, concentration, and pH) identify synergistic effects between variables. Analyze results via ANOVA to prioritize significant factors. This approach minimizes trial count while maximizing data utility, as outlined in .

How can AI tools be ethically integrated into dithiocarbamate research without compromising data integrity?

Methodological Answer :

Use AI for predictive modeling (e.g., ligand-receptor docking) but validate outputs with experimental data. Adhere to ethical guidelines in :

- Ensure transparency in algorithmic decision-making.

- Avoid overreliance on AI for hypothesis generation without peer validation.

- Address biases in training datasets (e.g., underrepresentation of sulfur-containing compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.